molecular formula C18H19N3O2 B2819357 N2-ethyl-N1-phenylindoline-1,2-dicarboxamide CAS No. 1101647-97-5

N2-ethyl-N1-phenylindoline-1,2-dicarboxamide

Cat. No.: B2819357
CAS No.: 1101647-97-5
M. Wt: 309.369
InChI Key: OMCOFNUGHUWPKF-UHFFFAOYSA-N
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Description

N2-ethyl-N1-phenylindoline-1,2-dicarboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug development, catalysis, and material science.

Mechanism of Action

Preparation Methods

The synthesis of N2-ethyl-N1-phenylindoline-1,2-dicarboxamide typically involves the reaction of indoline derivatives with ethyl and phenyl substituents. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the dicarboxamide structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N2-ethyl-N1-phenylindoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N2-ethyl-N1-phenylindoline-1,2-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in catalysis and material science for the development of new materials and catalytic processes.

Comparison with Similar Compounds

N2-ethyl-N1-phenylindoline-1,2-dicarboxamide can be compared with other similar compounds, such as:

    N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide: This compound has a similar structure but with a phenethyl group instead of a phenyl group.

    1,10-phenanthroline-2,9-dicarboxamides: These compounds contain a phenanthroline core and are known for their strong complexation with transition metal cations.

The uniqueness of this compound lies in its specific substituents and the resulting properties that make it suitable for diverse applications in scientific research.

Properties

IUPAC Name

2-N-ethyl-1-N-phenyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-19-17(22)16-12-13-8-6-7-11-15(13)21(16)18(23)20-14-9-4-3-5-10-14/h3-11,16H,2,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOFNUGHUWPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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